![molecular formula C28H34N4O2 B1677417 Motolimod CAS No. 926927-61-9](/img/structure/B1677417.png)
Motolimod
Descripción general
Descripción
Motolimod (VTX-2337) is a drug that acts as a potent and selective agonist of toll-like receptor 8 (TLR8), a receptor involved in the regulation of the immune system . It is used to stimulate the immune system and has potential application as an adjuvant therapy in cancer chemotherapy .
Synthesis Analysis
Motolimod is a novel TLR8 agonist developed for cancer immunotherapy . It exhibited strong in vitro cellular activity with EC50 at 6.7 nM and was highly selective for TLR8 over other TLRs including TLR4, 7, and 9 . It displayed excellent in vitro ADMET and in vivo PK profiles .
Molecular Structure Analysis
The molecular formula of Motolimod is C28H34N4O2 . The molecular weight is 458.6 g/mol .
Chemical Reactions Analysis
Motolimod has been used in combination with other drugs such as cetuximab and pegylated liposomal doxorubicin in clinical trials . The combination was well tolerated, with no synergistic or unexpected serious toxicity .
Physical And Chemical Properties Analysis
Motolimod is a small molecule with a molecular weight of 458.6 g/mol . Its molecular formula is C28H34N4O2 .
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
Motolimod is being studied as a novel TLR8 agonist for cancer immunotherapy . It has been found to activate innate immune responses, which are the body’s first line of immune defense . This activation of the immune system can potentially lead to a more rapid and broader spectrum anti-cancer effect .
Head and Neck Cancer Treatment
Motolimod has been used in combination with standard chemotherapy and cetuximab for the treatment of patients with squamous cell carcinoma of the head and neck . However, adding motolimod to the EXTREME regimen did not yield a statistically significant improvement in progression-free survival or overall survival .
Lymphoma Treatment
Motolimod has been used in trials studying the treatment of lymphoma . The drug’s ability to stimulate natural killer (NK) cells, dendritic cells, and monocytes could potentially enhance the body’s ability to fight off lymphoma cells .
Tongue Cancer Treatment
Motolimod has also been used in trials studying the treatment of tongue cancer . The drug’s immune-stimulating properties could potentially be beneficial in treating this type of cancer .
Ovarian Cancer Treatment
Motolimod has been used in trials studying the treatment of ovarian cancer . The drug’s ability to stimulate the immune system could potentially enhance the body’s ability to fight off ovarian cancer cells .
Adult Solid Neoplasm Treatment
Motolimod has been used in trials studying the treatment of adult solid neoplasm . The drug’s immune-stimulating properties could potentially be beneficial in treating this type of cancer .
Fallopian Tube Cancer Treatment
Motolimod has been used in trials studying the treatment of fallopian tube cancer . The drug’s ability to stimulate the immune system could potentially enhance the body’s ability to fight off fallopian tube cancer cells .
Propiedades
IUPAC Name |
2-amino-N,N-dipropyl-8-[4-(pyrrolidine-1-carbonyl)phenyl]-3H-1-benzazepine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-3-13-31(14-4-2)28(34)24-17-23-12-11-22(18-25(23)30-26(29)19-24)20-7-9-21(10-8-20)27(33)32-15-5-6-16-32/h7-12,17-18H,3-6,13-16,19H2,1-2H3,(H2,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOQCXMGPDIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)N4CCCC4)N=C(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239107 | |
Record name | VTX-2337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Motolimod | |
CAS RN |
926927-61-9 | |
Record name | Motolimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926927619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Motolimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VTX-2337 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTOLIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP6PY72ZH3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.